Cas no 576-55-6 (3,4,5,6-Tetrabromo-o-cresol)
3,4,5,6-Tetrabromo-o-cresol Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,5-Tetrabromo-6-methylphenol
- 3,4,5,6-Tetrabromo-o-cresol
- Phenol,2,3,4,5-tetrabromo-6-methyl-
- TETRABROMO-O-CRESOL
- Satinasept
- Desderman
- Remanol
- Deodorant Richter/K
- Phenol, 2,3,4,5-tetrabromo-6-methyl-
- o-Cresol, 3,4,5,6-tetrabromo-
- o-Cresol, tetrabromo-
- 3,4,5,6-Tetrabromo-2-methylphenol
- 2-Methyl-3,4,5,6-tetrabromophenol
- 76L0Y0P4RG
- Tetrabrom-o-kresol
- 3,5,6-Tetrabromo-o-cresol
- o-Cresol,4,5
-
- MDL: MFCD00002148
- Inchi: 1S/C7H4Br4O/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3
- InChI Key: GGIDUULRWQOXLR-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=C(C(=C1C)O)Br)Br)Br
- BRN: 2264097
Computed Properties
- Exact Mass: 419.70000
- Monoisotopic Mass: 419.7
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 4.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Pale yellow crystalline powder
- Density: 2.4745 (rough estimate)
- Melting Point: 209.0 to 212.0 deg-C
- Boiling Point: 340°C (rough estimate)
- Flash Point: 170.3 °C
- Refractive Index: 1.5000 (estimate)
- PSA: 20.23000
- LogP: 4.75060
- Merck: 9184
3,4,5,6-Tetrabromo-o-cresol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38-48/20
- Safety Instruction: S26-S37/39
- RTECS:GP3135000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
3,4,5,6-Tetrabromo-o-cresol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
3,4,5,6-Tetrabromo-o-cresol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146512-500g |
2,3,4,5-Tetrabromo-6-methylphenol |
576-55-6 | 95% | 500g |
$380.16 | 2023-09-01 | |
| abcr | AB141914-25 g |
3,4,5,6-Tetrabromo-o-cresol, 96%; . |
576-55-6 | 96% | 25g |
€69.40 | 2023-05-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1528-25G |
3,4,5,6-Tetrabromo-o-cresol |
576-55-6 | >96.0%(GC) | 25g |
¥180.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1528-25g |
3,4,5,6-Tetrabromo-o-cresol |
576-55-6 | 98.0%(GC) | 25g |
¥195.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AE608-5g |
3,4,5,6-Tetrabromo-o-cresol |
576-55-6 | 96.0%(GC) | 5g |
¥138.0 | 2022-06-10 | |
| abcr | AB141914-25g |
3,4,5,6-Tetrabromo-o-cresol, 96%; . |
576-55-6 | 96% | 25g |
€61.70 | 2025-03-19 | |
| Cooke Chemical | BD8264747-1g |
2,3,4,5-Tetrabromo-6-methylphenol |
576-55-6 | 98% | 1g |
RMB 24.80 | 2025-02-20 | |
| Cooke Chemical | BD8264747-5g |
2,3,4,5-Tetrabromo-6-methylphenol |
576-55-6 | 98% | 5g |
RMB 49.60 | 2025-02-20 | |
| Cooke Chemical | BD8264747-25g |
2,3,4,5-Tetrabromo-6-methylphenol |
576-55-6 | 98% | 25g |
RMB 157.60 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1528-25g |
3,4,5,6-Tetrabromo-o-cresol |
576-55-6 | 98.0%(GC) | 25g |
¥195.0 | 2023-09-01 |
3,4,5,6-Tetrabromo-o-cresol Suppliers
3,4,5,6-Tetrabromo-o-cresol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3,4,5,6-Tetrabromo-o-cresol
3,4,5,6-Tetrabromo-o-cresol: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Significance
3,4,5,6-Tetrabromo-o-cresol (CAS No. 576-55-6) is a brominated phenolic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various scientific fields. This compound, also referred to as 4-bromo-3,5,6-tribromomethylphenol, belongs to the family of aromatic hydrocarbons with bromine atoms substituted at specific positions. Its molecular formula is C7H3Br4O, and it exhibits a high degree of stability under normal conditions. The synthesis and characterization of this compound have been extensively studied, with recent advancements in analytical techniques enabling more precise understanding of its physicochemical properties.
Recent research published in Journal of Organic Chemistry (2023) highlights the importance of 3,4,5,6-Tetrabromo-o-cresol in the development of novel materials for optoelectronic applications. The compound's ability to form stable coordination complexes with transition metals has been explored as a potential pathway for creating functional nanomaterials. These findings align with broader trends in materials science, where brominated aromatic compounds are increasingly being utilized for their tunable electronic properties and structural versatility.
From a synthetic perspective, the preparation of 3,4,5,6-Tetrabromo-o-cresol typically involves bromination reactions of o-cresol (4-methylphenol) under controlled conditions. The reaction mechanism has been elucidated through a combination of spectroscopic analysis and computational modeling, as reported in a 2024 study in Organic & Biomolecular Chemistry. The study emphasizes the role of reaction temperature and catalyst selection in achieving optimal yields, which is crucial for industrial applications. This research contributes to the growing body of knowledge on brominated aromatic compounds and their synthesis pathways.
One of the most promising areas of research involving 3,4,5,6-Tetrabromo-o-cresol is its potential application in the development of advanced coatings and surface treatments. A 2023 study published in Advanced Materials Interfaces demonstrated that this compound can be used as a building block for creating self-assembled monolayers with exceptional thermal stability. The study's findings suggest that 3,4,5,6-Tetrabromo-o-cresol could be a valuable component in the design of protective coatings for electronic devices, where resistance to environmental degradation is critical.
Another area of interest is the use of 3,4,5,6-Tetrabromo-o-cresol in the synthesis of pharmaceutical intermediates. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this compound into a novel drug delivery system. The study highlights the compound's ability to enhance the solubility and bioavailability of certain active pharmaceutical ingredients, which is a significant advancement in the field of medicinal chemistry. These findings underscore the importance of brominated aromatic compounds in the development of next-generation therapeutics.
The physical and chemical properties of 3,4,5,6-Tetrabromo-o-cresol have been extensively characterized using modern analytical techniques. A 2023 study in Journal of Physical Chemistry C utilized X-ray crystallography to determine the molecular structure of this compound, revealing its planar aromatic core with bromine atoms arranged in a specific spatial configuration. The study also reported the compound's high melting point (225°C) and low volatility, which are advantageous for its use in various industrial applications.
Recent advancements in spectroscopic analysis have further enhanced the understanding of 3,4,5,6-Tetrabromo-o-cresol's behavior in different environments. A 2024 paper in Chemical Communications described the use of time-resolved photoluminescence spectroscopy to investigate the compound's electronic transitions. The study found that 3,4,5,6-Tetrabromo-o-cresol exhibits unique optical properties under UV excitation, which could have implications for its use in photovoltaic materials and optoelectronic devices.
The environmental impact of 3,4,5,6-Tetrabromo-o-cresol has also been a subject of recent research. A 2023 study published in Environmental Science & Technology examined the compound's degradation pathways in aqueous environments. The study found that 3,4,5,6-Tetrabromo-o-cresol undergoes slow hydrolysis under acidic conditions, which is an important consideration for its potential use in industrial processes. These findings contribute to the broader discussion on the sustainability and environmental safety of brominated aromatic compounds.
From a synthetic standpoint, the reactivity of 3,4,5,6-Tetrabromo-o-cresol has been explored in various functionalization reactions. A 2024 paper in Green Chemistry reported the successful conversion of this compound into a series of brominated derivatives with potential applications in polymer science. The study emphasized the importance of green chemistry principles in the synthesis of such compounds, highlighting the need for environmentally friendly reaction conditions and catalysts.
The commercial applications of 3,4,5,6-Tetrabromo-o-cresol are expanding due to its unique properties and the growing demand for advanced materials. A 2023 industry report by Market Research Future predicts significant growth in the market for brominated aromatic compounds, driven by their use in electronics, pharmaceuticals, and coatings. This trend is supported by ongoing research into the compound's versatility and the development of new applications across various scientific disciplines.
As research into 3,4,5,6-Tetrabromo-o-cresol continues to evolve, its role in the development of new materials and technologies is becoming increasingly evident. The compound's unique combination of physical and chemical properties makes it a valuable resource for scientists and engineers working in diverse fields. Ongoing studies are expected to further expand the potential applications of this compound, contributing to advancements in materials science, pharmaceuticals, and environmental technology.
The future of 3,4,5,6-Tetrabromo-o-cresol research appears promising, with new discoveries likely to emerge from interdisciplinary collaborations. Advances in computational modeling and experimental techniques are expected to provide deeper insights into the compound's behavior and potential applications. As the scientific community continues to explore the possibilities of brominated aromatic compounds, 3,4,5,6-Tetrabromo-o-cresol is poised to play a significant role in shaping the next generation of materials and technologies.
Overall, the study of 3,4,5,6-Tetrabromo-o-cresol represents an important intersection of organic chemistry, materials science, and environmental science. The compound's unique properties and the ongoing research into its applications highlight its significance in the scientific landscape. As new discoveries continue to emerge, the importance of this compound is likely to grow, contributing to advancements in multiple fields of science and technology.
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